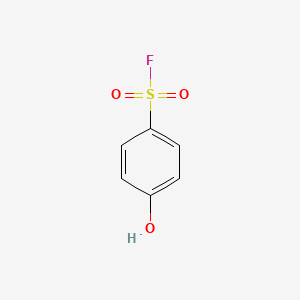

4-Hydroxybenzene-1-sulfonyl fluoride

Overview

Description

4-Hydroxybenzene-1-sulfonyl fluoride (CAS 368-87-6) is a sulfonyl fluoride derivative characterized by a hydroxyl (-OH) and a sulfonyl fluoride (-SO₂F) group in para positions on a benzene ring. Its molecular formula is C₆H₅FO₃S, with a molecular weight of 176.17 g/mol . The compound is synthesized via reactions involving thionyl chloride (SOCl₂) at 70°C under alkaline conditions, yielding a purity of >95% . This compound is widely used in organic synthesis, particularly in sulfonylation reactions, due to its electrophilic sulfonyl fluoride group, which reacts selectively with nucleophiles like amines or thiols. Its hydroxyl group enhances solubility in polar solvents, making it versatile in pharmaceutical and material science applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxybenzene-1-sulfonyl fluoride can be synthesized through several methods. One common approach involves the reaction of 4-hydroxybenzenesulfonyl chloride with potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in the presence of a phase transfer catalyst such as 18-crown-6-ether in acetonitrile . This method is efficient and provides good yields under mild reaction conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves the direct fluorination of sulfonates or sulfonic acids using fluorinating agents. This process is advantageous due to the availability and low cost of the starting materials .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxybenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The sulfonyl fluoride group can be reduced to sulfonamides.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, and sulfonate thioesters.

Oxidation: Formation of quinones.

Reduction: Formation of sulfonamides.

Scientific Research Applications

Chemical Properties and Reactivity

4-Hydroxybenzene-1-sulfonyl fluoride has the chemical formula and is characterized by its sulfonyl fluoride functional group, which imparts unique reactivity. The compound is known for its ability to selectively modify amino acid residues in proteins, making it a valuable tool in biochemical research.

Chemical Biology

Sulfonyl fluorides, including this compound, are recognized as privileged warheads in chemical biology. They exhibit significant utility as reactive probes for studying protein interactions and functions. Key applications include:

- Protease Inhibition : Sulfonyl fluorides are commonly used to inhibit serine proteases due to their ability to covalently modify serine residues. This characteristic is pivotal for understanding protease functions in various biological processes .

- Target Identification : The incorporation of sulfonyl fluoride moieties into ligands aids in the identification of enzyme targets. For instance, sulfonyl fluoride probes have been employed to elucidate the role of specific enzymes in cancer biology .

Organic Synthesis

In organic chemistry, this compound serves as a reagent for synthesizing various compounds:

- Synthesis of β-Hydroxy Sulfonyl Fluorides : Recent studies have demonstrated an electroreductive strategy for the hydroxyl fluorosulfonylation of alkenes, yielding β-hydroxy sulfonyl fluorides that can be further transformed into valuable derivatives with potential agrochemical applications .

- One-Pot Synthesis : A transition-metal-free method has been developed for synthesizing sulfonyl fluorides from sulfonates or sulfonic acids under mild conditions, showcasing the compound's versatility in synthetic chemistry .

Case Study 1: Protease Inhibition

A study highlighted the use of this compound as an inhibitor of serine hydrolases. The compound was shown to effectively modify active site serines, providing insights into enzyme mechanisms and potential therapeutic targets in cancer treatment .

Case Study 2: Agrochemical Development

Research on β-hydroxy sulfonyl fluorides derived from alkenes revealed their antifungal activity against Botrytis cinerea, a plant pathogen. Compounds synthesized exhibited significant inhibitory effects, suggesting potential applications in agrochemical formulations .

Table 1: Reactivity of this compound with Amino Acids

| Amino Acid Residue | Modification Type | Application Area |

|---|---|---|

| Serine | Covalent Binding | Protease Inhibition |

| Threonine | Context-Specific | Enzyme Function Mapping |

| Cysteine | Reactive Probe | Protein Interaction Studies |

Table 2: Synthesis Yields of β-Hydroxy Sulfonyl Fluorides

| Substrate Type | Reaction Conditions | Yield (%) |

|---|---|---|

| Styrenes | Electroreductive Hydroxylation | 43–78 |

| Cycloalkenes | Mild Reaction Conditions | Moderate |

| Acyclic Olefins | Diverse Functionalization | Moderate |

Mechanism of Action

The mechanism of action of 4-hydroxybenzene-1-sulfonyl fluoride involves its reactivity towards nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react with nucleophilic amino acid residues in proteins, leading to covalent modification. This property makes it useful in the development of enzyme inhibitors and covalent probes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 4-hydroxybenzene-1-sulfonyl fluoride with five structurally related sulfonyl fluorides and chlorides, highlighting key differences in substituents, molecular weight, and purity:

*Calculated molecular weights based on formulas.

Key Observations:

Substituent Effects: The hydroxyl group in this compound increases polarity and hydrogen-bonding capacity, distinguishing it from non-polar analogs like 4-(trifluoromethyl)benzenesulfonyl fluoride . Electron-withdrawing groups (e.g., -CF₃ in ) enhance electrophilicity of the sulfonyl fluoride, accelerating nucleophilic substitution reactions . Steric hindrance in 4-(3-methylphenyl)benzene-1-sulfonyl fluoride () may reduce reactivity compared to smaller analogs .

Reactivity Trends: Sulfonyl fluorides (e.g., this compound) are generally less reactive toward hydrolysis than sulfonyl chlorides (e.g., 4-(cyclohexyloxy)benzene-1-sulfonyl chloride) due to stronger F–S bonds . The ortho-amino group in 2-aminobenzene-1-sulfonyl fluoride () enables dual reactivity (amine + sulfonyl fluoride), making it useful in sequential functionalization .

Biological Activity

4-Hydroxybenzene-1-sulfonyl fluoride, commonly known as sulfonyl fluoride , is a compound of significant interest in chemical biology and medicinal chemistry due to its unique electrophilic properties. This article delves into its biological activity, particularly focusing on its interactions with various proteins and enzymes, as well as its potential applications in drug development.

Sulfonyl fluorides, including this compound, act primarily as covalent inhibitors . They selectively modify nucleophilic residues in proteins, predominantly targeting serine, threonine, cysteine, and lysine residues. This selective reactivity allows them to probe enzyme binding sites effectively and assess functionally important protein residues .

Target Residues

The primary amino acid residues targeted by sulfonyl fluorides include:

- Serine : Frequently modified due to its nucleophilicity.

- Threonine : Context-specific reactivity observed.

- Cysteine : Important for redox reactions and enzyme catalysis.

- Lysine and Histidine : Less common but significant in certain contexts.

Biological Applications

Sulfonyl fluorides have been utilized in various biological studies and applications:

- Protease Inhibition : They are widely used as protease inhibitors due to their ability to covalently modify active site serines in serine proteases. For instance, compounds like AM3506 have shown potent inhibition of fatty acid amide hydrolase (FAAH), a key enzyme in lipid metabolism .

- Chemical Probes : These compounds serve as reactive probes in chemical biology for studying enzyme mechanisms and protein interactions. The ability to form stable covalent bonds with target proteins makes them valuable tools for probing biological pathways .

- Antifungal Activity : Recent studies have highlighted the antifungal properties of certain sulfonyl fluorides against pathogens such as Botrytis cinerea. Notably, specific derivatives showed promising EC50 values, indicating their potential as agricultural fungicides .

Case Studies

Several case studies illustrate the effectiveness of this compound:

- Inhibition of Dihydrofolate Reductase (DHFR) : A study demonstrated the irreversible inhibition of DHFR using sulfonyl fluoride warheads. This highlights the compound's application in targeting essential enzymes involved in folate metabolism .

- Enzyme Profiling : Activity-based protein profiling has been employed to screen sulfonyl fluorides against various serine hydrolases. This approach reveals the selectivity and potency of these compounds in inhibiting specific enzymes within complex biological systems .

Research Findings

A comprehensive review of the literature reveals several critical findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-hydroxybenzene-1-sulfonyl fluoride in laboratory settings?

Methodological Answer: A common synthesis involves reacting 4-hydroxybenzenesulfonate with thionyl chloride (SOCl₂) under alkaline conditions at 70°C for 6 hours . The reaction mixture is typically purified via silica gel chromatography to isolate the sulfonyl fluoride product. Alternative approaches may use sulfuryl chloride (SO₂Cl₂) or fluorinating agents, but thionyl chloride is preferred for its efficiency in introducing the fluoride group while maintaining phenolic hydroxyl stability.

Q. How can researchers ensure purity of this compound post-synthesis?

Methodological Answer: Purity can be confirmed using high-performance liquid chromatography (HPLC) with a methanol-buffer mobile phase (e.g., 65:35 methanol:sodium acetate/sodium 1-octanesulfonate buffer at pH 4.6) to resolve impurities . Nuclear magnetic resonance (¹H/¹³C NMR) and Fourier-transform infrared spectroscopy (FT-IR) are critical for structural validation, with sulfonyl fluoride peaks typically appearing at ~1350–1200 cm⁻¹ (S=O stretching) and ~700 cm⁻¹ (S-F stretching).

Q. What safety protocols are essential when handling this compound?

Methodological Answer: Due to its reactive sulfonyl fluoride group, use fume hoods, nitrile gloves, and chemical-resistant lab coats. Hydrolysis of the sulfonyl fluoride can release HF, necessitating calcium gluconate gel as an emergency treatment for exposure . Storage should be in airtight containers under inert gas (e.g., argon) to prevent moisture-induced degradation.

Advanced Research Questions

Q. How does this compound compare to other sulfonyl fluorides in nucleophilic substitution reactions?

Methodological Answer: Unlike 4-oxopiperidine-1-sulfonyl fluoride, which exhibits enhanced stability for covalent protein modification, this compound is more reactive toward amines and alcohols under mild conditions (e.g., room temperature, triethylamine as a base). Its phenolic hydroxyl group may require protection (e.g., acetylation) to prevent side reactions during nucleophilic substitution .

Q. What experimental strategies mitigate hydrolysis of the sulfonyl fluoride group during reactions?

Methodological Answer: Hydrolysis to sulfonic acid can be minimized by:

- Using anhydrous solvents (e.g., dichloromethane, DMF) and molecular sieves.

- Avoiding prolonged exposure to aqueous or basic conditions.

- Introducing electron-withdrawing substituents on the benzene ring to stabilize the sulfonyl fluoride group. Kinetic studies using ¹⁹F NMR can monitor hydrolysis rates under varying pH and temperature conditions .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer: Contradictions (e.g., unexpected ¹H NMR shifts or FT-IR peaks) may arise from impurities, tautomerism, or solvent effects. Strategies include:

- Cross-validating with alternative techniques (e.g., mass spectrometry for molecular weight confirmation).

- Repeating synthesis under controlled conditions to isolate intermediates.

- Computational modeling (DFT calculations) to predict spectral profiles and identify discrepancies .

Q. What advanced applications exist for this compound in chemical biology?

Methodological Answer: The compound is used to synthesize sulfonamide probes for enzyme inhibition studies. For example, reacting it with cysteine residues in proteases creates covalent inhibitors. Activity-based protein profiling (ABPP) protocols often employ this reactivity, with downstream analysis via SDS-PAGE or LC-MS/MS to identify labeled proteins .

Properties

IUPAC Name |

4-hydroxybenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO3S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYIHSKNNTBQVMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90308840 | |

| Record name | 4-Hydroxybenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

368-87-6 | |

| Record name | NSC210243 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210243 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxybenzene-1-sulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90308840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxybenzene-1-sulfonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.